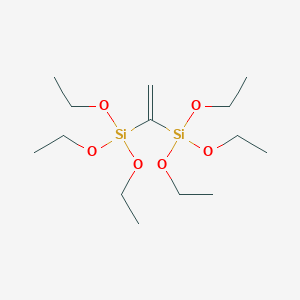

Bis(triethoxysilyl)ethylene

Description

Contextualization within Organosilicon Chemistry and Hybrid Materials Science

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds often exhibit a unique combination of properties, including high thermal stability, chemical inertness, and hydrophobicity, making them valuable in a wide array of commercial products such as sealants, adhesives, and coatings. wikipedia.orgiust.ac.ir The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarity, along with the high energy of the silicon-oxygen bond, makes organosilicon compounds susceptible to nucleophilic attack, a reactivity that is harnessed in the formation of siloxane networks. wikipedia.org

Hybrid materials science leverages the principles of organosilicon chemistry to create materials that integrate organic and inorganic components at a molecular level. mdpi.comresearchgate.net This integration is not a simple physical mixing but involves covalent bonds, most notably the robust Si-O-Si (siloxane) and Si-C linkages. researchgate.netmdpi.com The resulting materials, often synthesized via sol-gel processes, can be tailored to exhibit specific properties by carefully selecting the organic and inorganic precursors. srce.hr This "bottom-up" approach allows for the design of materials with controlled porosity, mechanical strength, and specific functionalities, opening doors to applications in catalysis, optics, and electronics. srce.hrancefn.org.ar

Significance of Bridged Silsesquioxane Precursors in Advanced Material Design

Bridged silsesquioxanes (BSQs) are a specific class of hybrid materials with the general formula [O1.5Si-R-SiO1.5]n, where 'R' is an organic bridging group. mdpi.com These materials are formed from the hydrolysis and condensation of bridged silsesquioxane precursors, which are molecules containing two or more trifunctional silicon atoms linked by an organic spacer. ancefn.org.ar The nature of this organic bridge—its length, rigidity, and functionality—is a critical design element that dictates the properties of the final material. ancefn.org.armdpi.com

The significance of BSQ precursors lies in their ability to impart a high degree of structural control and functionality to the resulting material. The organic bridges are integral to the material's framework, leading to a molecular-level distribution of organic and inorganic components. mdpi.com This architecture can lead to materials with enhanced thermal stability, mechanical robustness, and tailored porosity. rsc.orgrsc.org Furthermore, the organic bridge can be designed to be "smart," responding to external stimuli, or to possess specific optical or electronic properties. ancefn.org.armdpi.com This design flexibility makes BSQs a versatile platform for creating advanced materials for a wide range of applications. mdpi.comsrce.hr

Scope and Research Imperatives for Bis(triethoxysilyl)ethylene (BTESEthy)

This compound, with its ethylene (B1197577) bridge connecting two triethoxysilyl groups, is a prime example of a bridged silsesquioxane precursor. cymitquimica.com Its chemical structure allows it to act as a crosslinking agent and a building block for creating ethylene-bridged polysilsesquioxanes. rsc.orgcymitquimica.com The triethoxysilyl groups are hydrolyzable, enabling the formation of a stable siloxane network upon condensation. cymitquimica.com

Current research on BTESEthy is driven by several key imperatives:

Development of Mesoporous Materials: BTESEthy is a key precursor in the synthesis of periodic mesoporous organosilicas (PMOs). smolecule.comalfa-chemistry.com These materials possess highly ordered porous structures with large surface areas, making them promising for applications in catalysis, separation, and drug delivery. smolecule.comalfa-chemistry.comnih.gov Research focuses on controlling the pore size, morphology, and surface functionality of these materials. smolecule.com

Enhancement of Material Properties: The incorporation of the ethylene bridge from BTESEthy into a siloxane network can improve the mechanical properties and environmental resistance of materials. cymitquimica.com Studies are exploring its use in creating durable coatings and composite materials. cymitquimica.com

Membrane Technology: Organosilica membranes derived from precursors like BTESEthy are being investigated for gas separation and reverse osmosis applications. mdpi.com The ethylene bridge can influence the pore size and permeation properties of the membranes. mdpi.comresearchgate.net

Low-k Dielectric Materials: The search for materials with low dielectric constants (low-k) is crucial for the advancement of microelectronics. The introduction of organic groups, such as the ethylene bridge from BTESEthy, can lower the dielectric constant of silica-based materials.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C14H32O6Si2 |

| Molecular Weight | 352.57 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 119 °C |

| Density | 0.958 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(1-triethoxysilylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNYCSJNUJQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473897 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87061-56-1 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Engineering for Bis Triethoxysilyl Ethylene

Alternative Synthetic Approaches (e.g., Hydrothermal Synthesis)

While the sol-gel process is the most common method for creating materials from bis(triethoxysilyl)ethylene, alternative approaches exist. smolecule.com One such method is hydrothermal synthesis. smolecule.com This technique involves carrying out the synthesis in an aqueous solution under high-temperature and high-pressure conditions, typically in a sealed vessel like an autoclave. These elevated conditions can accelerate the hydrolysis and condensation reactions, potentially leading to materials with different morphologies or higher degrees of crystallinity compared to those produced by conventional sol-gel methods at ambient pressure. Hydrothermal treatment is also often used as a post-synthesis step to improve the stability and ordering of mesoporous materials. acs.org

Isomeric Control in this compound Synthesis (cis/trans Isomers)

This compound exists as two geometric isomers: cis (Z) and trans (E). osti.gov The stereochemistry of the ethylene (B1197577) bridge has a profound impact on the polymerization behavior and the final material properties. osti.govosti.govresearchgate.net Therefore, achieving control over the isomeric composition of the precursor is of significant interest.

The synthesis of isomerically pure trans-bis(triethoxysilyl)ethylene has been successfully achieved through the cross-metathesis of vinyltriethoxysilane (B1683064). researchgate.netugent.be The use of a Grubbs' first-generation ruthenium catalyst [(PCy₃)₂Cl₂Ru=CHPh] for this reaction results in the selective formation of the trans isomer, with ethene gas as the only byproduct. researchgate.netugent.be This method provides a reliable route to the pure trans precursor, which is often preferred for creating well-ordered and hydrothermally stable periodic mesoporous organosilicas (PMOs). researchgate.netugent.be The presence of the cis isomer can lead to decreased pore size and lower stability in the final material. ugent.be

Impact of Isomerism on Polymerization Behavior and Gelation Times

The geometry of the cis and trans isomers of this compound dictates their polymerization pathways, especially under acid-catalyzed sol-gel conditions. osti.govosti.gov The two isomers exhibit remarkably different gelation behaviors under identical reaction conditions. osti.gov

The cis isomer, with its two triethoxysilyl groups on the same side of the double bond, is sterically pre-disposed to undergo intramolecular condensation reactions. osti.gov This leads to the formation of stable cyclic disilsesquioxane structures. osti.gov These cyclization reactions compete with the intermolecular condensation required for network formation, which can dramatically lengthen or even completely inhibit gelation under acidic conditions. osti.govosti.gov

In contrast, the trans isomer's geometry prevents the easy formation of small monomeric cyclic species. osti.gov As a result, it predominantly undergoes intermolecular polymerization, leading to the rapid formation of highly crosslinked, insoluble gels. osti.gov This difference is starkly illustrated in studies of the closely related bis(triethoxysilyl)-2-butene system, where the E (trans) isomer formed gels under all conditions studied, while the Z (cis) isomer only formed gels under basic catalysis and produced soluble high-molecular-weight polymers under acidic catalysis. osti.govunt.edu The porosity of the final xerogels is also strongly affected, with Z-ethenylene monomers producing mesoporous materials while E-isomers yield microporous ones. osti.gov

Table 2: Comparative Impact of Isomerism on Polymerization Behavior

Stereoselective Synthesis Strategies

The geometric configuration of the ethylene bridge in this compound, whether cis (Z) or trans (E), significantly influences the properties of materials derived from it, such as Periodic Mesoporous Organosilicas (PMOs). researchgate.net The use of diastereomerically pure precursors is crucial, as the E-isomer typically yields materials with higher structural ordering, narrower pore size distributions, and enhanced hydrothermal stability compared to those made from E/Z mixtures. researchgate.net Consequently, synthetic methodologies that provide precise control over the stereochemistry of the double bond are of paramount importance.

Key strategies for the stereoselective synthesis of this compound and related bis(silyl)alkenes primarily involve transition-metal-catalyzed reactions, including ruthenium-catalyzed homocoupling and palladium-catalyzed cross-coupling. rsc.orglookchem.com

Ruthenium-Catalyzed Homocoupling of Vinylsilanes

One of the most direct and efficient routes to stereodefined (E)-1,2-bis(silyl)ethenes is the silylative homocoupling of vinyl-substituted organosilicon compounds. rsc.orglookchem.com This reaction is catalyzed by ruthenium complexes, which facilitate the cleavage of a C-H bond on one olefin and a C-Si bond on another vinylsilane molecule. lookchem.com The mechanism proceeds through several steps, including the insertion of a vinylsilane into a metal-hydride (M-H) bond, followed by β-Si transfer to the metal, which generates a metal-silyl (M-Si) species. lookchem.com A second vinylsilane molecule then inserts into the M-Si bond, and a final β-H transfer regenerates the catalyst and releases the bis(silyl)ethene product. lookchem.com

Research has shown that ruthenium(II)-hydride complexes containing phosphine (B1218219) ligands are particularly active and selective for this transformation. rsc.org The complex [RuHCl(CO)(PCy₃)₂] (where Cy is cyclohexyl) has been identified as exceptionally effective, enabling the nearly quantitative conversion of vinyltriethoxysilane into (E)-1,2-bis(triethoxysilyl)ethylene with very high selectivity. lookchem.com The reaction can be performed in various ionic liquids, which allows for the immobilization and recycling of the catalyst without a significant loss of activity or selectivity. lookchem.com

Table 1: Ruthenium-Catalyzed Homocoupling of Various Vinylsilanes This table summarizes the effectiveness of different ruthenium catalysts in the homocoupling of vinylsilanes to form corresponding E-1,2-bis(silyl)ethenes. Data is adapted from studies on catalyst screening and optimization. lookchem.com

| Catalyst | Vinylsilane Substrate | Product Selectivity (E-isomer) | Conversion/Yield | Reference |

| [RuHCl(CO)(PCy₃)₂] | H₂C=CHSi(OEt)₃ | >98% | ~99% | lookchem.com |

| [RuHCl(CO)(PPh₃)₃] | H₂C=CHSi(OEt)₃ | High, but lower than PCy₃ catalyst | High Yield | lookchem.com |

| [RuHCl(CO)(PCy₃)₂] | H₂C=CHSiMe₂Ph | >98% | ~99% | lookchem.com |

| [Ru(H)(Cl)(CO)(PPh₃)₃] | Vinyltrimethylsilane | High (E/gem > 9/1) | High Yield | rsc.orgrsc.org |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, provide another versatile pathway for the stereoselective synthesis of functionalized alkenylsilanes and bis(silyl)alkenes. rsc.orgresearchgate.net These methods involve the reaction of an organosilicon compound with an organic halide. researchgate.net For instance, a sequential strategy combining silylative coupling with Hiyama coupling has been successfully employed for the stereoselective synthesis of various (E)-stilbenes and other aryl-vinyl derivatives. rsc.org

A highly stereoselective methodology for preparing unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes has been developed using the palladium-catalyzed Hiyama cross-coupling of 1-(triethoxysilyl)-substituted buta-1,3-dienes with aryl iodides. researchgate.net This demonstrates the utility of palladium catalysis in forming C-C bonds with high stereocontrol, a principle applicable to the synthesis of symmetrically substituted bis(silyl)alkenes. researchgate.net

Table 2: Stereoselective Synthesis of (E,E)-1,4-Disubstituted Buta-1,3-dienes via Hiyama Cross-Coupling This table illustrates the high stereoselectivity and yields achieved in palladium-catalyzed Hiyama cross-coupling reactions, a strategy analogous to what could be applied for bis(silyl)alkene synthesis. The data is based on the reaction of 1-(triethoxysilyl)buta-1,3-dienes with various aryl iodides. researchgate.net

| Diene Substrate | Aryl Iodide | Product | Yield | Reference |

| (E)-1-(Triethoxysilyl)buta-1,3-diene | Iodobenzene | (1E,3E)-1-Phenylbuta-1,3-diene | 81% | researchgate.net |

| (E)-1-(Triethoxysilyl)buta-1,3-diene | 4-Iodoanisole | (1E,3E)-1-(4-Methoxyphenyl)buta-1,3-diene | 85% | researchgate.net |

| (E)-1-(Triethoxysilyl)buta-1,3-diene | 1-Iodo-4-nitrobenzene | (1E,3E)-1-(4-Nitrophenyl)buta-1,3-diene | 91% | researchgate.net |

| (E)-1-(Triethoxysilyl)buta-1,3-diene | 4-Iodobenzonitrile | 4-((1E,3E)-Buta-1,3-dien-1-yl)benzonitrile | 90% | researchgate.net |

Reaction Conditions: [diene]:[aryl iodide]:[TBAF]:[Pd₂(dba)₃] = 1:1.2:2:0.02; THF, 65 °C, 24 h. researchgate.net

Synthesis of Z-Isomers

The synthesis of the Z-isomer of bis(silyl)alkenes requires different catalytic systems. For related compounds, such as 1,4-bis(triethoxysilyl)-2-butene, the Z and E isomers were prepared via copper(I)-catalyzed silylation of the corresponding Z and E isomers of 1,4-dichloro-2-butene, followed by esterification. osti.gov This suggests that a similar substrate-controlled stereoselective approach could be viable for producing (Z)-bis(triethoxysilyl)ethylene from a Z-configured precursor like Z-1,2-dichloroethylene. The geometry of the Z-isomer has been shown to favor intramolecular cyclization reactions during sol-gel polymerization under acidic conditions, leading to the formation of soluble resins rather than crosslinked gels. osti.govacs.org

Polymerization Mechanisms and Structural Evolution of Bis Triethoxysilyl Ethylene

Hydrolysis and Condensation Kinetics of Bis(triethoxysilyl)ethylene

The sol-gel polymerization of this compound is initiated by the hydrolysis of its triethoxysilyl groups, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups. researchgate.net These two reactions proceed concurrently and are highly sensitive to a variety of kinetic parameters.

Hydrolysis: In the presence of water, the ethoxy groups (-OEt) attached to the silicon atoms are replaced by hydroxyl groups (-OH), releasing ethanol (B145695) as a byproduct. cymitquimica.com This reaction can be catalyzed by either an acid or a base.

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically rapid. The resulting silanol intermediates are relatively stable, and the subsequent condensation reactions proceed more slowly. researchgate.net

Base Catalysis: In basic media, reaction rates are generally much faster, leading to the rapid formation of colloidal sols. mdpi.com

Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds, which constitute the backbone of the polymeric network. researchgate.net

The kinetics of these reactions are crucial in determining the final structure of the polymer and are influenced by several factors, as detailed in the table below.

| Parameter | Effect on Kinetics and Polymer Structure | Source(s) |

| Catalyst (pH) | Controls the relative rates of hydrolysis and condensation. Acids favor hydrolysis and lead to more linear or randomly branched polymers, while bases accelerate condensation, often resulting in highly cross-linked, particulate sols. researchgate.netmdpi.comsmolecule.com | researchgate.netmdpi.comsmolecule.com |

| Water to Silane (B1218182) Ratio (WR) | A higher water-to-silane molar ratio (WR) promotes a greater degree of hydrolysis, leading to a higher concentration of silanol groups. This results in a denser siloxane network upon condensation. mdpi.com Studies on Bis(triethoxysilyl)ethane (a related compound) show that increasing the WR from 6 to 240 significantly increases the density and selectivity of the resulting membrane. mdpi.com | mdpi.com |

| Acid to Silane Ratio (AR) | The concentration of the acid catalyst also dictates the reaction rate. For Bis(triethoxysilyl)ethane, a higher acid concentration initially accelerates hydrolysis, but an optimal acid ratio (AR = 10⁻²) was found to produce the highest permselectivity in the final membrane, suggesting a complex relationship between acid concentration and the final network structure. mdpi.com | mdpi.com |

| Temperature | Higher temperatures generally accelerate both hydrolysis and condensation reactions. smolecule.com Firing the resulting gel at elevated temperatures (e.g., 200°C to 600°C) promotes further condensation of residual silanol groups, which increases network connectivity and density, thereby reducing the material's pore size. mdpi.com | mdpi.comsmolecule.com |

| Solvent | The choice of solvent, typically an alcohol, helps to homogenize the reactants (water and the often hydrophobic silane precursor). |

This table presents the key parameters influencing the hydrolysis and condensation kinetics of this compound during sol-gel polymerization.

Molecular Weight Evolution in this compound Polymerization

The evolution of molecular weight during the polymerization of this compound provides critical insight into the reaction mechanism. Gel permeation chromatography (GPC) is a common technique used to monitor the change in molecular weight (Mw) and molecular weight distribution (Mn). rsc.orgvot.pl

Studies on a series of bridged polysilsesquioxanes, including that derived from this compound (BTES-E2), show a clear relationship between the molar ratio of water to silane and the resulting molecular weight. rsc.orgrsc.org As the amount of water increases, the degree of condensation generally increases, leading to a higher molecular weight. rsc.org However, the formation of cyclic units is a primary factor that suppresses a more significant increase in molecular weight. rsc.org

For example, ethylene-bridged polysilsesquioxane (EBPSQ) prepared with a water/monomer molar ratio of 2.2 yielded a polymer with a weight-average molecular weight (Mw) of 11,200 and a number-average molecular weight (Mn) of 1,200. rsc.org In some cases, polymerization of related systems can result in relatively low molecular weight polymers, for instance in the range of 600-1000 g/mol . vot.pl

| Precursor System | Water/Monomer Ratio | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn | Source(s) |

| Bis(triethoxysilyl)ethane | 2.2 | 11,200 | 1,200 | 9.33 | rsc.org |

| Bis(triethoxysilyl)ethane | 3.0 | 12,300 | 1,260 | 9.76 | rsc.org |

This table shows examples of how molecular weight and polydispersity of ethylene-bridged polysilsesquioxane evolve with changes in the water-to-monomer ratio, based on reported GPC data.

Theoretical Models of Polymerization and Network Formation

To better understand and predict the complex polymerization behavior of this compound, researchers have employed theoretical models and computational simulations. These models aim to clarify the interplay between reaction kinetics, monomer structure, and the final polymer architecture.

Dynamic Monte Carlo Simulations: This computational approach has been used to investigate the sol-gel polymerization of alkylene-bridged alkoxysilanes like Bis(triethoxysilyl)ethane (BTESE). researchgate.net These simulations can model the competition between two opposing effects:

The tendency of the bridged structure to facilitate gelation by connecting highly cyclic, cage-like siloxane units. researchgate.net

The ability of specific monomers (like BTESE) to form stable cyclic monomers and bicyclic dimers, which act as building blocks for much slower gel formation. researchgate.net Simulations have successfully predicted a maximum in gel time with respect to the length of the alkylene bridge, capturing the essence of the competition between intermolecular condensation and intramolecular cyclization. researchgate.netresearchgate.net

Mathematical Modeling of Molecular Weight: A mathematical model has been developed to predict the molecular weights of various bridged polysilsesquioxanes based on the molar ratio of water to silane. rsc.orgrsc.org The relationship was effectively described by the power law equation y = axⁿ, where y is the molecular weight. The parameters a and n were determined using calculated molecular parameters of the monomers as explanatory variables. rsc.orgrsc.org This model-based approach allows for the theoretical prediction of molecular weights for new monomer systems and provides a deeper understanding of the controlling factors in the polymerization process. rsc.orgrsc.org

These theoretical frameworks are powerful tools for analyzing experimental results and guiding the design of new organosilica materials with tailored properties. rsc.org

Fabrication of Bis Triethoxysilyl Ethylene Derived Materials

Polysilsesquioxane (PSQ) Architectures from Bis(triethoxysilyl)ethylene

Polysilsesquioxanes (PSQs) are a class of hybrid materials with the empirical formula (RSiO1.5)n, where R is an organic group. When a bis-silane precursor like this compound is used, the organic group bridges two silicon atoms, forming an integral part of the network architecture. osti.govmdpi.com

The sol-gel polymerization of this compound isomers leads to the formation of vinyl-bridged PSQ gels. Research has shown that the stereochemistry of the precursor significantly impacts gelation. osti.gov The trans-isomer of 1,2-bis(triethoxysilyl)ethylene (B7984447) readily forms gels under both acid and base-catalyzed conditions, whereas the cis-isomer fails to gel even after several months. osti.gov However, the gelation of the cis-isomer can be induced by the addition of a coordinating metal, such as palladium, which is thought to act as a template, promoting the formation of a three-dimensional polymer network. osti.gov Characterization of the resulting materials reveals they are amorphous, possess high surface areas, and have porosity in the mesoporous range, with the vinyl bridge remaining intact throughout the process. osti.gov

| Isomer of 1,2-bis(triethoxysilyl)ethylene | Catalyst | Additive | Gelation Behavior |

|---|---|---|---|

| Trans | Acid or Base | None | Forms gel within one week. osti.gov |

| Cis | Acid or Base | None | Fails to gel. osti.gov |

| Cis | Acid | Palladium(II) | Gelation is promoted. osti.gov |

Periodic Mesoporous Organosilica (PMO) Systems Utilizing this compound

Periodic Mesoporous Organosilicas (PMOs) are advanced materials characterized by ordered mesoporous structures with organic groups integrated directly into the silica (B1680970) framework walls. uantwerpen.be The use of this compound (BTSE) as a precursor allows for the creation of PMOs with ethenylene bridges, which can exhibit crystalline-like order within the pore walls. uantwerpen.beacs.org These materials are noted for their high surface areas, tunable pore sizes, and accessible ethylene (B1197577) groups that can be further functionalized. uantwerpen.beacs.org

Early work demonstrated the synthesis of PMOs from BTSE in an acidic environment, resulting in materials with wormhole-like channels, a high surface area of approximately 1200 m²/g, and a narrow pore size distribution. uantwerpen.be Subsequent research has focused on achieving greater control over the material's structure and morphology, leading to the development of PMO spheres, nanorods, and other complex architectures. acs.orgmdpi.com For instance, the synthesis of ethylene-bridged PMO spheres with sizes ranging from 3 to 14 μm has been reported, exhibiting high surface areas (>900 m²/g) and large pore volumes (>0.8 cm³/g). acs.org

| Precursor(s) | Resulting Morphology | Surface Area (m²/g) | Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| 1,2-bis(triethoxysilyl)ethylene | Wormhole-like channels | ~1200 | 2.2 - 2.4 | uantwerpen.be |

| 1,2-bis(triethoxysilyl)ethylene | Hexagonal channels | 637 | ~4.0 | uantwerpen.be |

| 1,2-bis(triethoxysilyl)ethylene | Spheres (3-14 µm) | >900 | - | acs.org |

| E-1,2-bis(triethoxysilyl)ethylene / Precursor P1 (90/10 ratio) | Rod-like nanoparticles | ~970 | - | mdpi.com |

The fabrication of PMOs relies heavily on template-assisted synthesis, where a structure-directing agent, typically a surfactant, organizes the condensing organosilica precursors into a periodic mesostructure. Both cationic surfactants and non-ionic block copolymers are widely used for this purpose. mdpi.comnih.govnih.gov

The most common method involves a sol-gel process where the this compound precursor is hydrolyzed and co-condensed around surfactant micelles. mdpi.com After the organosilica framework is formed, the template is removed, usually by solvent extraction, leaving behind a porous structure. nih.govacs.org

Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) is frequently used as a template, often in a basic aqueous solution at elevated temperatures (e.g., 80 °C). mdpi.comnih.gov The choice of the surfactant's alkyl chain length (CnTAB) can be used to tune the final pore size of the PMO. acs.org

Non-ionic Block Copolymers: Triblock copolymers like Pluronic P123 are also effective templates, particularly under acidic conditions. nih.govnih.govresearchgate.net These templates can direct the formation of different morphologies, such as nanorods. nih.gov

The synthesis conditions, including pH, temperature, and the type of template, are critical parameters that dictate the structural properties of the resulting PMO material. uantwerpen.bemdpi.com

| Template | Precursor | Synthesis Conditions | Resulting Structure |

|---|---|---|---|

| Cetyltrimethylammonium bromide (CTAB) | 1,2-bis(triethoxysilyl)ethylene | Basic (NaOH), 80 °C | Rod-like nanoparticles, hexagonal 2D symmetry. mdpi.com |

| Pluronic P123 | 1-thiol-1,2-bis(triethoxysilyl)ethane (derived from BTSE) | Acidic (HCl), 45 °C then 100 °C | Well-ordered mesoporous structure. nih.gov |

| Alkyltrimethylammonium bromide (CnTAB) | 1,2-bis(triethoxysilyl)ethylene | Basic | Pore size tunable from 2.3 to 4.1 nm by varying alkyl chain length (n=12-18). acs.org |

| Pluronic P123 | 1,2-bis(triethoxysilyl)ethylene | - | Ethylene-bridged PMO nanorods. nih.gov |

Significant progress has been made in controlling the morphology of PMO nanoparticles derived from this compound. By carefully manipulating synthesis parameters, researchers can direct the formation of specific shapes beyond simple spheres.

Nanorods and Nanowires: The self-condensation of the this compound precursor using a CTAB template can directly yield nanorods. mdpi.comnih.gov Using a Pluronic P123 template has also been shown to produce ethylene-bridged PMO nanorods. nih.gov

Spheres to Rods/Ropes: The morphology can be systematically controlled by the choice of surfactant. Using alkyltrimethylammonium bromide (CnTAB) surfactants, the particle shape transitions from monodisperse spheres with C12TAB, to rod or cake-like particles with C14TAB, and finally to elongated rope-like structures with longer chain surfactants (C16TAB, C18TAB). acs.org

Core-Shell and Multipodal Structures: Complex morphologies can be achieved through sequential, one-pot synthesis methods. For example, by first forming phenylene-bridged PMO nanospheres (the core) and then introducing the this compound precursor, multipodal nano-objects with ethenylene-bridged "pods" can be grown. mdpi.comnih.gov The final morphology (core-shell vs. multipodal) can be influenced by the stirring speed during the second precursor addition. researchgate.net

| Controlled Morphology | Synthesis Strategy | Precursor(s) | Key Parameter(s) |

|---|---|---|---|

| Nanorods | Direct condensation | 1,2-bis(triethoxysilyl)ethylene | Use of CTAB or Pluronic P123 template. nih.gov |

| Spheres → Rods → Ropes | Varying surfactant chain length | 1,2-bis(triethoxysilyl)ethylene | Alkyl chain length of CnTAB surfactant (n=12, 14, 16, 18). acs.org |

| Multipodal Nanoparticles | Sequential precursor addition | Core: 1,4-bis(triethoxysilyl)benzene; Pods: 1,2-bis(triethoxysilyl)ethylene | Lower stirring speed (700 rpm) during second addition. nih.govresearchgate.net |

| Core-Shell Spheres | Sequential precursor addition | Core: 1,4-bis(triethoxysilyl)benzene; Shell: 1,2-bis(triethoxysilyl)ethylene | Higher stirring speed (1400 rpm) during second addition. researchgate.net |

Hybrid Membrane Fabrication from this compound Precursors

This compound (BTESEthy) is a novel and effective precursor for developing microporous organosilica membranes for separation applications. nii.ac.jpacs.org These membranes are typically fabricated via a sol-gel process, where a BTESEthy-derived sol is coated onto a porous support and subsequently fired. acs.org The rigid and polarizable ethenylene (–CH=CH–) bridge in the network structure provides distinct advantages over saturated ethane-bridged analogues. acs.org

Membranes derived from BTESEthy exhibit a higher affinity for water, which is beneficial for dehydration applications. acs.org They have demonstrated excellent performance in reverse osmosis (RO), achieving high salt rejection. Furthermore, the π-bond electrons in the ethylene bridge lead to strong adsorption of CO₂, resulting in high CO₂/N₂ selectivity in gas separation. acs.org

A key feature of these membranes is the ability to fine-tune their pore size post-fabrication. Treatment with aqueous ozone can gradually increase the effective pore size, significantly improving water permeability without compromising structural integrity. acs.org After 60 minutes of ozone exposure, water permeability can reach values comparable to commercial seawater RO membranes. acs.org

| Application | Membrane Type | Performance Metric | Value |

|---|---|---|---|

| Reverse Osmosis | BTESEthy-derived | NaCl Rejection | >98.5%. acs.org |

| Reverse Osmosis (Ozone Modified) | BTESEthy-derived | Water Permeability | 1.1 × 10⁻¹² m³/(m²·s·Pa). acs.org |

| Gas Separation (H₂) | BTESEthy-derived | H₂ Permeance (500°C) | ~1.0 x 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹. mdpi.comresearchgate.net |

| Gas Separation (H₂) | BTESEthy-derived | H₂/N₂ Selectivity (500°C) | ~100. mdpi.comresearchgate.net |

| Gas Separation (CO₂) | BTESEthy-derived | CO₂/N₂ Selectivity | High selectivity due to strong CO₂ adsorption. acs.org |

Synthesis of Silicon Oxycarbide (SiOC) Glasses from this compound-Bridged Precursors

Silicon oxycarbide (SiOC) glasses are polymer-derived ceramics known for their high thermal stability and amorphous structure containing both Si-O and Si-C bonds. scispace.comresearchgate.net this compound serves as an effective precursor for SiOC glasses with a relatively high carbon content. scispace.comresearchgate.net

The synthesis is a two-step process. First, an ethylene-bridged polysilsesquioxane gel is prepared through the acid-catalyzed hydrolysis and condensation (sol-gel polymerization) of this compound (BTES-E2). scispace.com Second, this gel is pyrolyzed in an inert atmosphere, typically nitrogen, at high temperatures (e.g., 1000 °C). scispace.com During pyrolysis, the organic bridge is partially converted, leading to the formation of a black, amorphous SiOC glass. scispace.comresearchgate.net

The introduction of the unsaturated ethylene bridge increases the ceramic yield compared to saturated bridges. The pyrolysis of the ethylene-bridged gel results in a ceramic yield of 90%. researchgate.net The resulting SiOC glass has a higher carbon content than that derived from the ethane-bridged analogue, demonstrating that the structure of the organic bridge in the precursor directly influences the final composition of the ceramic. researchgate.net

| Precursor | Bridging Group | Ceramic Yield (at 1000°C) | Elemental Composition of Glass |

|---|---|---|---|

| Bis(triethoxysilyl)ethane (BTES-E1) | Ethane (B1197151) (-CH₂-CH₂-) | 87%. researchgate.net | SiC₀.₇₀O₁.₆₀. researchgate.net |

| This compound (BTES-E2) | Ethylene (-CH=CH-) | 90%. researchgate.net | SiC₀.₈₁O₁.₆₈. researchgate.net |

| Bis(triethoxysilyl)acetylene (BTES-E3) | Acetylene (B1199291) (-C≡C-) | 95%. researchgate.net | SiC₀.₈₅O₁.₈₁. researchgate.net |

Formation of Films and Coatings from this compound

This compound is a precursor for fabricating thin films and coatings with tailored properties for applications ranging from protective layers to specialized membranes. acs.orgresearchgate.net The fabrication methods significantly influence the final characteristics of the film.

Sol-Gel Technique: As detailed in the membrane section, the sol-gel method can be used to deposit thin films onto substrates. acs.org This technique involves coating a surface with a precursor sol, followed by drying and curing to form a cross-linked organosilica network.

Plasma Polymerization: This alternative method uses plasma to polymerize the precursor and deposit a film onto a substrate. Plasma polymerization of bis-1,2-(triethoxysilyl)ethane (a related compound) on aluminum has been shown to produce a totally condensed, homogeneous film. researchgate.net A key advantage of this technique is the formation of strong, covalent metallosiloxane bonds (e.g., Si-O-Al) at the film-substrate interface, which ensures excellent adhesion. researchgate.net This strong adhesion is critical for the performance of protective coatings.

This compound has also been identified as a candidate component in the formulation of ice-release coatings, highlighting its potential in creating functional surfaces. google.com The combination of organic functionality and inorganic stability makes its derived films suitable for a variety of advanced applications.

Advanced Characterization Methodologies for Bis Triethoxysilyl Ethylene Materials

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the chemical structure of bis(triethoxysilyl)ethylene-based materials, from the precursor molecule to the final condensed network. These techniques provide insight into the atomic-level arrangement and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organosilanes like this compound and the materials derived from them. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular structure, the integrity of the ethylene (B1197577) bridge, and the degree of condensation of the siloxane network can be obtained. researchgate.netacs.orgosti.gov

¹H NMR: Proton NMR is used to identify the protons in the molecule. For the this compound precursor, the spectra show characteristic signals for the vinyl protons of the ethylene bridge and the ethoxy groups. researchgate.net For instance, the pure E-diastereoisomer shows distinct signals that confirm its geometry. researchgate.net In the analysis of polymerized materials, ¹H NMR can confirm the incorporation of the ethylene bridges. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. In this compound-derived materials, solid-state ¹³C Magic Angle Spinning (MAS) NMR is particularly valuable. acs.orgmdpi.com It confirms the presence of the ethylene bridge carbons within the silica (B1680970) framework, which typically appear at distinct chemical shifts. acs.orgresearchgate.net For example, in ethylene-bridged Periodic Mesoporous Organosilicas (PMOs), signals corresponding to the ethylene carbons are clearly observed, confirming that the organic moiety remains intact after the sol-gel process. mdpi.comresearchgate.net

²⁹Si NMR: Silicon-29 NMR is crucial for evaluating the extent of hydrolysis and condensation in the siloxane network. acs.orgacs.org The spectra exhibit different signals, commonly labeled Tⁿ, where 'T' signifies a silicon atom bonded to a carbon (R-Si) and 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages).

T⁰: R-Si(OEt)₃ (unhydrolyzed)

T¹: R-Si(OEt)₂(OSi)

T²: R-Si(OEt)(OSi)₂

T³: R-Si(OSi)₃ The relative abundance of these T species provides a quantitative measure of the degree of condensation in the final material. nih.gov In highly condensed ethylene-bridged PMOs, T³ species are predominant, indicating a well-formed and robust siloxane network. acs.orgacs.org

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | ~3.83 | rsc.org |

| ¹H | -O-CH₂-CH₃ | ~1.21 | rsc.org |

| ¹³C | Ethylene bridge (-CH=CH-) | ~123-146 | mdpi.comresearchgate.net |

| ¹³C | Ethoxy (-OCH₂) | ~58 | rsc.org |

| ¹³C | Ethoxy (-CH₃) | ~17-18 | mdpi.comrsc.org |

| ²⁹Si | T² species | ~-70 to -80 | nih.gov |

| ²⁹Si | T³ species | ~-80 | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation. mt.comairhygiene.com For materials synthesized from this compound, FTIR confirms the successful incorporation of the organic ethylene bridge into the inorganic silica matrix and monitors the condensation process. mdpi.comnih.gov

Key absorption bands in the FTIR spectra of ethylene-bridged organosilicas include:

Si-O-Si vibrations: A strong, broad absorption band typically observed between 1000 and 1200 cm⁻¹ is characteristic of the asymmetric stretching of the siloxane (Si-O-Si) network, confirming the formation of a polysilsesquioxane framework. nih.govnih.gov

C-H vibrations: The presence of the ethylene bridge is confirmed by C-H stretching vibrations around 2900-3000 cm⁻¹. mdpi.comnih.gov

Si-CH₂ vibrations: A peak near 1275 cm⁻¹ can be attributed to the Si-CH₃ group, but in the context of ethylene-bridged materials, vibrations related to the Si-C bond of the bridge are also expected in the fingerprint region. nih.gov

O-H vibrations: A broad band in the region of 3100-3700 cm⁻¹ corresponds to the stretching of Si-OH (silanol) groups and adsorbed water, which decreases in intensity as the material undergoes thermal treatment and further condensation. nih.gov

By comparing the spectra before and after the sol-gel process and subsequent treatments, FTIR can track the hydrolysis of the ethoxy groups and the formation of the cross-linked siloxane network. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| 3100-3700 | O-H stretching (silanols, water) | Indicates degree of hydrolysis and condensation | nih.gov |

| 2900-3000 | C-Hₓ stretching | Confirms presence of organic groups | mdpi.comnih.gov |

| ~1630 | -OH bending vibrations | Indicates presence of adsorbed water | researchgate.net |

| 1000-1200 | Si-O-Si asymmetric stretching | Confirms formation of the siloxane network | nih.govnih.gov |

| ~950 | Si-OH stretching | Indicates uncondensed silanol (B1196071) groups | nih.gov |

While standard techniques confirm the presence of an organic bridge, C K-edge X-ray Absorption Fine Structure (XAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides direct, unambiguous evidence of the unsaturated C=C bond within the ethylene bridge. hiroshima-u.ac.jpscispace.com This technique is highly sensitive to the local electronic structure and bonding environment of carbon atoms.

In a C K-edge XAFS experiment, core-level carbon 1s electrons are excited to unoccupied molecular orbitals. scispace.com For ethylene-bridged silica materials, a characteristic peak is observed at approximately 285 eV. hiroshima-u.ac.jp This peak is assigned to the electronic transition from the carbon 1s orbital to the unoccupied π* antibonding orbital (1s → π*) of the C=C double bond. hiroshima-u.ac.jp The presence of this distinct pre-edge feature is considered direct proof that the unsaturated nature of the ethylene bridge is preserved within the final organosilica material. hiroshima-u.ac.jp This is a critical validation, as some synthesis conditions could potentially lead to the hydrogenation or cleavage of the double bond. The intensity of this peak can also be used to discuss the relative quantity of unsaturated bonds in the material. hiroshima-u.ac.jp

Morphological and Textural Characterization

Beyond the molecular structure, the physical form and porous nature of this compound-derived materials are defining features, especially for applications in catalysis, separation, and adsorption.

Electron microscopy techniques are essential for visualizing the morphology (shape and size) and microstructure (internal arrangement) of materials at the nanoscale.

Scanning Electron Microscopy (SEM): SEM provides images of the material's surface, revealing information about particle size, shape, and aggregation. measurlabs.com Materials derived from this compound can exhibit various morphologies, including monodisperse spheres, rod-like particles, and elongated rope-like structures, depending on the synthesis conditions such as the surfactant used. acs.orgznaturforsch.com

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structure of the material by passing a beam of electrons through an ultrathin slice of the sample. measurlabs.com For Periodic Mesoporous Organosilicas (PMOs), TEM is crucial for confirming the presence and long-range order of the mesoporous channels. acs.orgznaturforsch.com TEM images can reveal the symmetry of the pore arrangement, such as 2D hexagonal (p6mm) or cubic structures, providing visual confirmation of the ordered, porous network. znaturforsch.com

Nitrogen sorption analysis, typically performed at 77 K, is the standard method for characterizing the porous texture of materials. By measuring the amount of nitrogen gas that adsorbs to and desorbs from the material's surface at various pressures, key textural parameters can be determined.

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material. Ethylene-bridged PMOs are known for their exceptionally high surface areas, often exceeding 900 m²/g. acs.orgfigshare.com

Pore Volume and Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method, applied to the desorption branch of the isotherm, is commonly used to calculate the total pore volume and the distribution of pore sizes. acs.orgmdpi.com Materials derived from this compound can be synthesized with tunable pore sizes, typically in the mesoporous range (2-50 nm). acs.org For example, studies have shown that by varying the surfactant template, the average pore size can be systematically adjusted. acs.org

The shape of the nitrogen isotherm itself provides qualitative information about the pore structure. A Type IV isotherm with a sharp capillary condensation step is characteristic of materials with uniform mesopores, a common feature of high-quality, ethylene-bridged PMOs. researchgate.net

X-ray Powder Diffraction (XRD) for Structural Ordering and Crystallinity

X-ray Powder Diffraction (XRD) is a fundamental technique used to investigate the structural order and crystallinity of this compound-based materials. xos.com By analyzing the diffraction pattern of X-rays scattered by the material, researchers can gain insights into the arrangement of atoms and molecules. xos.com In crystalline or semi-crystalline materials, the atoms are arranged in a regular, repeating lattice, which gives rise to sharp diffraction peaks at specific angles, as described by Bragg's Law. xos.com The position and intensity of these peaks are characteristic of the material's crystal structure.

For bridged polysilsesquioxanes, including those derived from this compound, XRD is instrumental in identifying the presence of ordered domains. dntb.gov.uaresearchgate.net While these materials are often amorphous, they can exhibit short-range order or form layered structures. researchgate.net For instance, studies on related bridged polysilsesquioxanes have revealed lamellar patterns, where the structure is self-assembled through interactions like hydrogen bonding between organic bridging groups. researchgate.net The presence of broad peaks in the XRD pattern typically indicates an amorphous or disordered structure, which is common for many sol-gel derived organosilicas. However, low-angle diffraction peaks can signify the presence of ordered mesoporous structures. mdpi.comresearchgate.net For example, 2D hexagonal mesopore structures are identified by a strong (100) peak and weaker, higher-order (110) and (200) peaks. researchgate.net

The degree of ordering in these materials can be influenced by synthesis conditions. For example, the choice of catalyst and the nature of the organic bridging group can affect the final structure. Research on various bridged polysilsesquioxanes has shown that the length and flexibility of the bridging group play a crucial role in the ability of the material to form ordered structures. figshare.com

Advanced Techniques for Pore and Molecular Structure Analysis

Understanding the pore structure and molecular characteristics of this compound-derived materials is crucial for applications such as membranes for gas separation and filtration. nih.govmdpi.com

Nanopermporometry (NPP) is a technique used to determine the pore size distribution (PSD) of porous membranes, particularly in the sub-nanometer range. nih.gov The method involves the condensation of a vapor, often water, within the pores of the membrane. nih.govresearchgate.net By measuring the gas permeance as a function of the vapor pressure, the pore size distribution can be calculated. researchgate.net

For organosilica membranes, including those analogous to this compound materials, NPP has been successfully employed to characterize their microporous structure. nih.govresearchgate.net For instance, in studies on bis(triethoxysilyl)ethane (BTESE) membranes, NPP has been used to estimate pore sizes in the range of 0.59 to 0.67 nm. nih.govresearchgate.net This technique provides valuable data for correlating the membrane's structure with its separation performance. nih.govscispace.com

The modified Gas Translation (mGT) model is another powerful method for estimating the pore size of microporous membranes. nih.govmdpi.com This model is based on the permeation of different gases with varying kinetic diameters through the membrane. mdpi.comresearchgate.net By analyzing the temperature dependence of gas permeance, the activation energy for permeation can be determined, which is related to the pore size of the membrane. mdpi.com

The mGT model has been extensively applied to organosilica membranes to quantify their pore sizes. nih.govmdpi.commdpi.com For BTESE membranes, the mGT method has yielded pore size estimations in the range of 0.56 to 0.64 nm, which are in good agreement with results from NPP. nih.govresearchgate.net This consistency between different characterization techniques strengthens the reliability of the pore size determination. nih.govresearchgate.net The mGT model is particularly useful for understanding how factors like the organic bridging group and synthesis conditions influence the final pore structure of the membrane. mdpi.com

Positron Annihilation Lifetime (PAL) Spectroscopy is a non-destructive technique that provides information about the free volume at the atomic scale in polymeric materials. ortec-online.commdpi.comnih.gov The method is based on the behavior of ortho-positronium (o-Ps), a bound state of an electron and a positron, which tends to localize in regions of lower electron density, such as free volume holes. mdpi.com The lifetime of o-Ps is directly related to the size of these free volume cavities. ortec-online.comnih.gov

In the context of polymers derived from this compound, PALS can be used to probe the size, distribution, and concentration of sub-nanometric holes that constitute the free volume. mdpi.comnih.gov This information is critical as the free volume significantly influences the material's mechanical, thermal, and transport properties. ortec-online.comnih.gov For instance, PALS can detect changes in free volume associated with the glass transition, physical aging, and the effects of cross-linking. ortec-online.com Typical o-Ps lifetimes in polymers range from 1 to 3 nanoseconds, corresponding to free volume cavity diameters of approximately 0.3 to 0.7 nm. ortec-online.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. intertek.comoecd.org This technique is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of polymers. oecd.org

For polymers synthesized from this compound, GPC is a crucial tool for characterizing the products of polymerization. science.gov The molecular weight and its distribution are fundamental properties that influence the processability and the final mechanical and thermal properties of the resulting material. The GPC analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. intertek.com Larger molecules elute first as they cannot penetrate the pores of the gel as deeply as smaller molecules. oecd.org By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. lcms.czwarwick.ac.uk

Computational and Simulation Approaches

Computational and simulation methods, such as molecular dynamics (MD) and Monte Carlo simulations, are increasingly used to complement experimental studies and provide a deeper understanding of the structure and properties of this compound-derived materials at the atomic level. deswater.comtandfonline.com

These simulations can model the formation of organosilica networks and predict properties like pore size distribution, radial distribution function, and the diffusion of guest molecules. deswater.comtandfonline.com For example, molecular dynamics simulations have been used to compare the structures of silica-based hybrid materials derived from bis(triethoxysilyl)ethane (BTESE) and this compound. deswater.comtandfonline.com Such studies have shown that both hybrid structures have larger pore sizes than pure silica. deswater.comtandfonline.com Furthermore, simulations can predict differences in properties like water adsorption and gas diffusivity between different hybrid materials. tandfonline.com

Computational approaches also play a role in "model-based research," where mathematical models are developed to predict material properties based on parameters obtained from atomistic simulations. rsc.org This approach has been used to model the molecular weights of a series of polysilsesquioxanes, including those derived from this compound, as a function of the H₂O/silane (B1218182) molar ratio used in polymerization. rsc.org By using calculated molecular parameters for the monomers, these models can help in understanding the controlling factors for polymerization and in predicting the properties of new materials. rsc.org

Molecular Dynamics (MD) Simulations for Microstructure and Transport Phenomena

Molecular Dynamics (MD) simulations serve as a powerful computational tool for investigating the structure and behavior of materials at an atomic and molecular level. In the context of materials derived from this compound (BTESEthy), MD simulations are employed to construct virtual models of the resulting hybrid silica networks and to analyze their microstructural properties and the transport of molecules through them. deswater.com

Researchers have successfully modeled organic-inorganic hybrid silica membranes derived from BTESEthy to study their fundamental characteristics. deswater.com These simulations provide insights into the material's structure, such as the pore size distribution (PSD) and radial distribution function (RDF), which are critical for understanding its potential applications, particularly in membrane separations. deswater.com The process involves creating virtual silica structures incorporating the ethylene bridge from the BTESEthy precursor. deswater.com These models have shown that hybrid silica structures, including those from BTESEthy, tend to have larger pore sizes compared to pure silica. deswater.com

A key application of these simulations is the examination of transport phenomena. For instance, the adsorbability of water and the diffusivity of small molecules like helium have been studied. deswater.com Simulations have revealed that BTESEthy-derived silica exhibits a higher capacity for water adsorption compared to similar structures derived from bis(triethoxysilyl)ethane (BTESE). deswater.com This suggests its potential as a promising material for water treatment applications. deswater.com Furthermore, the diffusivity of helium was found to be greater in BTESEthy silica than in BTESE silica, a finding consistent with its larger micropore size. deswater.com The study of gas permeation characteristics, including temperature and molecular size dependency, is another area where MD simulations have been applied to these materials. deswater.com

MD simulations can also predict key mechanical properties. For organosilicate glasses with ethylene bridges, simulations have been used to predict the bulk modulus and mass density. researchgate.net This predictive capability is crucial for designing materials with specific mechanical robustness for applications like low-k dielectrics in electronic devices. researchgate.net

Table 1: Comparative Properties of Hybrid Silica Membranes from MD Simulations

This table presents a summary of findings from molecular dynamics simulations comparing this compound (BTESEthy) derived silica with bis(triethoxysilyl)ethane (BTESE) derived silica.

| Property | This compound (BTESEthy) Silica | Bis(triethoxysilyl)ethane (BTESE) Silica | Pure Silica | Reference |

| Pore Size | Larger than Pure Silica | Larger than Pure Silica | Smaller Micropores (~0.3 nm) | deswater.comresearchgate.net |

| Water Adsorption | Higher Loading | Lower Loading than BTESEthy | - | deswater.com |

| Helium Diffusivity | Greater than BTESE silica | Lower than BTESEthy silica | - | deswater.com |

Model-Based Research (MBR) for Property Prediction and Material Design

Model-Based Research (MBR) is an innovative approach that integrates computational simulations with mathematical modeling to predict the macroscopic properties of materials and accelerate their design. rsc.orgrsc.org This methodology mathematically models measurable physical and chemical properties using explanatory parameters obtained from computer simulations at the atomic level. rsc.orgims.ac.jp MBR has been successfully applied to predict the molecular weights of bridged polysilsesquioxanes, a class of polymers that can be synthesized from this compound (BTES-E2). rsc.orgrsc.org

In a demonstration of MBR, researchers modeled the molecular weights of a series of polysilsesquioxanes derived from monomers including bis(triethoxysilyl)methane (B91341) (BTES-M), bis(triethoxysilyl)ethane (BTES-E1), this compound (BTES-E2), and bis(triethoxysilyl)acetylene (BTES-E3). rsc.org The study found that the relationship between the molecular weight (y) and the H₂O/silane molar ratio (x) used during polymerization could be accurately described by the power law equation y = axⁿ. rsc.orgrsc.org

The crucial aspect of MBR is that the parameters a and n in the equation are not merely empirical fitting constants; they are themselves modeled using explanatory parameters calculated for the monomer structures. rsc.orgrsc.org These parameters encompass various molecular properties derived from simulations, such as:

Geometry: Bond lengths, angles, and other structural features of the monomer. rsc.org

Electronic Structure: Properties related to the electron distribution in the monomer. rsc.org

Reactivity: Parameters that describe the monomer's propensity to react. rsc.org

Dynamics: Information about the molecular motion and flexibility of the monomer. rsc.org

By establishing a mathematical model based on these fundamental molecular characteristics, MBR allows for a detailed theoretical understanding of how monomer structure influences final polymer properties. rsc.orgnih.gov This predictive power was validated by forecasting the molecular weights of polymers made from different monomers, such as those with propane (B168953) (BTES-P) and phenyl (BTES-Ph) spacers, with the experimental results confirming the qualitative categorization predicted by the model. rsc.orgrsc.org This demonstrates that MBR is a powerful tool for analyzing materials and guiding the design of new, innovative materials with desired properties. rsc.orgrsc.org

Table 2: Explanatory Parameters in Model-Based Research (MBR) for Polysilsesquioxanes

This table lists the categories of computational parameters used as inputs for the MBR mathematical model to predict the molecular weight of polysilsesquioxanes derived from monomers like this compound.

| Parameter Category | Description | Relevance to Property Prediction | Reference |

| Geometry | Atomistic structural details of the monomer (e.g., bond lengths, angles). | Influences the packing and network formation of the resulting polymer. | rsc.orgims.ac.jp |

| Electronic Structure | Calculated properties of the monomer's electron distribution. | Relates to the intermolecular forces and reactivity of the monomer units. | rsc.orgims.ac.jp |

| Reactivity | Computational indices that quantify the chemical reactivity of the monomer. | Directly impacts the polymerization process and the final molecular weight. | rsc.orgims.ac.jp |

| Dynamics | Parameters describing the vibrational and rotational motions of the monomer. | Affects the flexibility of the polymer backbone and its final conformation. | rsc.orgims.ac.jp |

Structure Performance Relationships and Research Insights of Bis Triethoxysilyl Ethylene Materials

Impact of Ethenylene Bridging Group on Network Properties

Influence on Porosity and Pore Size Distribution (Microporous vs. Mesoporous)

The rigid nature of the ethenylene bridging group is a primary determinant of the porosity in the resulting organosilica materials. Generally, rigid organic bridging groups lead to the formation of microporous materials (pore diameter < 2 nm). osti.gov However, the final pore structure is highly sensitive to the specific geometry of the precursor and the synthesis conditions.

Materials synthesized from 1,2-bis(triethoxysilyl)ethylene (B7984447) can exhibit high surface areas, with some studies reporting values greater than 900 m²/g and even up to 1200 m²/g. acs.orguantwerpen.be The corresponding pore volumes are also significant, often exceeding 0.8 cm³/g. acs.org The pore size distribution is typically narrow, with diameters often falling in the range of 2.2 to 2.4 nm, though larger mesopores of nearly 4 nm have also been achieved. uantwerpen.be

Research has shown a clear distinction between the porosity derived from different isomers of bis(triethoxysilyl)ethylene. The trans (E) isomer tends to produce microporous gels. acs.org In contrast, the cis (Z) isomer can lead to the formation of mesoporous gels, particularly when polymerization is conducted under basic conditions. osti.govacs.org This difference is attributed to the distinct polymerization pathways dictated by the substitution geometry. Furthermore, using a diastereoisomerically pure E-configured precursor results in materials with narrower pore size distributions compared to those made from a mixture of isomers. researchgate.netscispace.com The choice of cross-linker also plays a role; a comparison between ethane (B1197151) (BTSE), ethenylene (BTSEE), and acetylene (B1199291) (BTSA) bridged linkers revealed a narrowing of the pore size distribution with the unsaturated linkers. mdpi.com

Role in Hydrophilicity/Hydrophobicity and Water Sorption Behavior

The ethenylene bridge introduces a nuanced effect on the surface properties of the organosilica network, particularly its interaction with water. Water sorption measurements have confirmed that ethenylene-bridged networks exhibit a higher affinity for water and a higher loading of adsorbed water compared to their saturated ethane-bridged counterparts. acs.orgacs.orgresearchgate.net This increased hydrophilicity is attributed to the presence of polarizable π-bond electrons in the carbon-carbon double bond, which can interact with water molecules. acs.org

Despite this affinity, the organosilica framework, with its organic components, generally enhances hydrophobicity compared to purely inorganic silica (B1680970), which is crucial for preventing structural degradation by bulk water. rsc.org The final hydrophilicity of the material is also significantly influenced by the concentration of hydroxyl (silanol) groups. acs.org For organically bridged networks, the number of hydroxyl groups per silicon atom can range from 0.5 to 0.7, indicating a degree of hydrophilicity. acs.org Water uptake is also dependent on the accessibility of these hydrophilic sites and the presence of microporosity. acs.org Therefore, the ethenylene bridge contributes to a hybrid surface character that is both hydrophobic in its backbone and capable of specific hydrophilic interactions.

Effects on Thermal and Hydrothermal Stability

A significant advantage of incorporating bridging organic groups into a silica framework is the marked improvement in hydrothermal stability. acs.orgnih.gov Materials derived from this compound benefit from this effect, showing enhanced stability when exposed to steam or boiled in water compared to conventional silica. nih.govnih.gov This stability is critical for applications in separation membranes and catalyst supports that operate under hydrothermal conditions. acs.org The organic bridges are thought to protect the silica network by encapsulating the siloxane bonds, reducing the net impact of water and preventing the structural collapse that can affect purely inorganic silica. acs.orgnih.gov

Research has demonstrated that the isomeric purity of the precursor plays a role, with diastereoisomerically pure E-configured ethenylene-bridged materials exhibiting enhanced hydrothermal stability. researchgate.netscispace.com The ethenylene groups themselves are thermally stable up to approximately 300°C, above which degradation of the organic component can begin. nih.gov This provides a substantial operating window for many applications and represents a significant improvement over many organic polymers. researchgate.net

Contribution to Mechanical Stability and Durability

The use of this compound, a dipodal silane (B1218182), contributes to the creation of mechanically robust and durable materials. waters.com As a dipodal silane, it has the ability to form up to six bonds to a substrate, in contrast to conventional silanes which typically form only three. cymitquimica.com This increased connectivity results in a more highly crosslinked and stable network.

The formation of durable coatings and sealants from this precursor enhances the mechanical properties of the final product. cymitquimica.com The intrinsic hydrolytic stability provided by the bridged structure is a key factor that leads to improved mechanical performance in applications such as composite materials and coatings. cymitquimica.com The resulting hybrid particles are often described as mechanically strong, pH resistant, and highly stable, making them suitable for demanding applications like high-performance liquid chromatography. waters.com

Role of Substitution Geometry (cis/trans) in Material Performance

The substitution geometry of the triethoxysilyl groups around the central carbon-carbon double bond in this compound has a profound effect on the sol-gel polymerization process and, consequently, on the properties of the final material. acs.orgscispace.com The two diastereoisomers, cis (Z) and trans (E), follow different reaction pathways, leading to organosilica networks with distinct architectures and performance characteristics.

The trans (E) isomer polymerizes rapidly to form gels with a highly ordered structure. osti.govresearchgate.net This configuration leads to the formation of acyclic and monocyclic dimers and trimers during condensation, ultimately resulting in microporous gels under both acidic and basic conditions. acs.org Materials synthesized from the pure trans isomer exhibit higher structural ordering, narrower pore size distributions, and enhanced hydrothermal stability compared to materials made from a mixture of isomers. researchgate.netscispace.com

Interplay of Synthesis Conditions and Final Material Architecture

The final architecture of materials derived from this compound is not solely dependent on the precursor's structure but is also heavily influenced by the synthesis conditions. The interplay between the precursor chemistry and reaction parameters such as pH, temperature, and the use of structure-directing agents (SDAs) allows for significant control over the final material's morphology, porosity, and ordering.

The use of surfactants as SDAs is a common strategy for creating periodic mesoporous organosilicas (PMOs). Triblock copolymers like Pluronic P123 are frequently used under acidic conditions to template the formation of ordered mesoporous structures. researchgate.netscispace.com The concentration of the surfactant can be varied to control the size of the resulting particles, enabling the synthesis of monodisperse spheres, for example. acs.org

The pH of the synthesis medium is another critical parameter. As mentioned, the porosity of materials derived from the cis-isomer of this compound can be switched from microporous to mesoporous by changing the catalysis from acidic to basic. acs.org The basicity of the medium can also influence the morphology and the degree of mesostructural ordering. acs.org Furthermore, the firing temperature used in post-synthesis treatment affects the final network structure; higher temperatures can accelerate the condensation of silanol (B1196071) groups, leading to a denser network with a smaller pore size. mdpi.com By carefully selecting the combination of precursor isomers, co-precursors, SDAs, and reaction conditions, a wide range of material architectures with tailored properties can be achieved. acs.orgnih.gov

Functionalization and Derivatization Strategies for Bis Triethoxysilyl Ethylene

Covalent Grafting of Functional Groups (e.g., thiol, amine, C8) onto Bis(triethoxysilyl)ethylene Frameworks

The ethylene (B1197577) group within the this compound (BTSEY) structure is a key feature, providing a reactive site for post-synthesis modification. This allows for the covalent attachment of various functional groups, thereby altering the chemical and physical properties of the resulting organosilica material.

Thiol Functionalization: A highly efficient method for introducing thiol (SH) groups is through a "thiol acid-ene" reaction. rsc.orgnih.gov This process involves the reaction between the carbon-carbon double bond of BTSEY and thioacetic acid. rsc.orgmdpi.com The resulting thioacetate-functionalized precursor can then be treated, for instance with aminolysis, to yield the free thiol group. rsc.org This method has been used to create the first 100% thiol-functionalized periodic mesoporous organosilica (PMO) material. rsc.orgnih.gov These thiol-functionalized materials have shown significant promise as efficient scavengers for heavy metals like palladium, which is a critical concern in the pharmaceutical industry for purifying compounds synthesized via palladium-catalyzed reactions. mdpi.com

Amine Functionalization: Amine groups can be incorporated into organosilica frameworks through the co-condensation of bis(triethoxysilyl)ethane (a related bridged precursor) with an amine-containing silane (B1218182), such as bis[(3-trimethoxysilyl)propyl]amine (BTMSPA). iaea.orgresearchgate.net This approach creates hybrid mesostructured materials with amine functionalities integrated directly into the silica (B1680970) network. iaea.org Studies have shown that as the proportion of the amine-containing precursor increases, properties such as surface area and pore volume tend to decrease. iaea.orgresearchgate.net For example, in one study, increasing the BTMSPA content led to a reduction in surface area from 1075 to 688 m²/g. iaea.orgresearchgate.net These amine-functionalized materials are explored for their potential in catalysis and as adsorbents. researchgate.net

C8 Functionalization: Long-chain alkyl groups like octyl (C8) can be grafted onto BTSEY-based structures to create hydrophobic stationary phases for chromatography. nih.govgoogle.com In one notable application, a bridged hybrid monolithic column was prepared through the sol-gel condensation of BTSEY. nih.gov The vinyl groups distributed throughout the monolith framework were then functionalized with C8 groups via a thiol-ene click reaction. nih.gov The resulting C8@BTSEY monolithic column demonstrated high efficiency and reproducibility in separating proteins for top-down proteomics, showcasing excellent baseline resolution for a mixture of standard proteins with minimal run-to-run variance in retention time. nih.gov

| Functional Group | Grafting Method | Key Finding/Application | Reference |

|---|---|---|---|

| Thiol (-SH) | Thiol acid-ene reaction with thioacetic acid followed by aminolysis | Achieved 100% thiol functionalization in a periodic mesoporous organosilica (PMO) material; effective for scavenging palladium. | rsc.orgnih.govmdpi.com |

| Amine (-NH2) | Co-condensation with amine-containing precursors like BTMSPA | Creates bridged amine-functionalized mesoporous organosilicas; increasing amine precursor content decreases surface area and pore volume. | iaea.orgresearchgate.net |

| Octyl (C8) | Thiol-ene click reaction on a pre-formed BTSEY monolith | Developed a highly reproducible (RSD of retention time <0.6%) monolithic column for high-performance liquid chromatography (HPLC) of intact proteins. | nih.gov |

Copolymerization with Other Silane Precursors for Tailored Properties (e.g., with hydroxymethyl(triethoxy)silane, bis(triethoxysilyl)methane)

Copolymerizing this compound (BTESEthy) with other organosilane precursors is a powerful strategy to create hybrid materials with properties fine-tuned for specific applications, such as membrane-based separations. researchgate.netmdpi.com By combining different precursors, the resulting material's hydrophilicity, pore size, and mechanical stability can be precisely controlled. mdpi.comnii.ac.jp

Copolymerization with Hydroxymethyl(triethoxy)silane (HMTES): To enhance the performance of reverse osmosis (RO) membranes, BTESEthy has been copolymerized with HMTES. researchgate.netnii.ac.jp The introduction of HMTES incorporates hydrophilic hydroxyl (-OH) groups into the organosilica network. mdpi.com This increased hydrophilicity was found to significantly boost water permeability. nii.ac.jp Research showed that copolymer membranes of BTESEthy and HMTES exhibited water permeability approximately seven times higher than membranes made from pure BTESEthy, while maintaining high salt rejection rates. nii.ac.jp During RO experiments, hydrolysis of C-O-Si linkages can occur, generating more hydrophilic alcohol and silanol (B1196071) units, which further increases water permeability over time. researchgate.net

Copolymerization with Bis(triethoxysilyl)methane (B91341) (BTESM): While research on BTESEthy copolymerization is specific, a parallel strategy involving the closely related 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) and bis(triethoxysilyl)methane (BTESM) demonstrates the principle of tuning gas separation properties. hongyimo.com BTESE-derived membranes are known for their thermal stability but can have relatively loose structures. hongyimo.com By copolymerizing BTESE with BTESM, which has a shorter methylene (B1212753) bridge, the resulting organosilica network becomes denser. hongyimo.com This strategy allows for the adjustment of the membrane's microstructure by varying the molar ratio of the two precursors. As the proportion of BTESM increases, the permeance of larger gas molecules like CO₂ and N₂ decreases significantly, while H₂ permeance remains relatively constant. hongyimo.com This leads to a substantial improvement in gas selectivity, such as for H₂/N₂. hongyimo.com

| Precursor(s) | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| BTESE (homopolymer) | Reverse Osmosis | Water Permeability | ~0.3 x 10-12 m³/(m²·s·Pa) | nii.ac.jp |

| BTESEthy (homopolymer) | Reverse Osmosis | Water Permeability | ~0.4 x 10-12 m³/(m²·s·Pa) | nii.ac.jp |

| BTESEthy / HMTES (copolymer) | Reverse Osmosis | Water Permeability | ~2.0 x 10-12 m³/(m²·s·Pa) | nii.ac.jp |

| BTESE / BTESM (3:7 ratio) | Gas Separation | H₂ Permeance | 1.52 x 10-6 mol/(m²·s·Pa) | hongyimo.com |

| BTESE / BTESM (3:7 ratio) | Gas Separation | H₂/N₂ Selectivity | 26.8 | hongyimo.com |

Surface Modification of Pre-formed Materials with this compound Derivatives

Beyond creating bulk materials, this compound and its derivatives are used to modify the surfaces of pre-formed substrates. cymitquimica.comspecificpolymers.com The dual triethoxysilyl groups allow the molecule to act as a robust coupling agent, forming durable covalent siloxane bonds with surfaces that possess hydroxyl groups, such as glass, silica, and various metal oxides. cymitquimica.comspecificpolymers.com This approach is fundamental to enhancing adhesion, improving resistance to environmental factors, and imparting new functionalities onto a material's surface. cymitquimica.com

A prime example of this strategy involves the post-functionalization of a monolithic material created from BTSEY. nih.gov A monolithic column, intended for use in liquid chromatography, was first fabricated in a capillary via the sol-gel condensation of BTSEY. This process results in a porous, rigid structure with a high density of reactive vinyl groups distributed throughout its framework. nih.gov

Subsequently, the surface of this pre-formed monolith was functionalized. Using a thiol-ene click reaction, 1-octanethiol (B94742) was covalently grafted onto the vinyl groups of the BTSEY framework to introduce C8 (octyl) functionality. nih.gov This modification transformed the monolith into a highly effective stationary phase for reversed-phase chromatography. The resulting C8@BTSEY column demonstrated excellent performance in separating complex protein mixtures, highlighting the utility of using BTSEY to first create a stable scaffold and then chemically modify its surface to achieve the desired functionality. nih.gov

| Step | Description | Precursor/Reagent | Outcome | Reference |

|---|---|---|---|---|